trans-Stilbene-NHCO-(CH2)3-acid

描述

Structure

3D Structure

属性

CAS 编号 |

316173-40-7 |

|---|---|

分子式 |

C19H19NO3 |

分子量 |

309.4 g/mol |

IUPAC 名称 |

5-oxo-5-[4-[(E)-2-phenylethenyl]anilino]pentanoic acid |

InChI |

InChI=1S/C19H19NO3/c21-18(7-4-8-19(22)23)20-17-13-11-16(12-14-17)10-9-15-5-2-1-3-6-15/h1-3,5-6,9-14H,4,7-8H2,(H,20,21)(H,22,23)/b10-9+ |

InChI 键 |

FTXJWRRYLLRFMG-MDZDMXLPSA-N |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)CCCC(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)CCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of trans-Stilbene Derivatives with Carboxylic Acid Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic methodologies for preparing trans-stilbene derivatives featuring carboxylic acid linkers. Stilbenoids are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as structural motifs.[1][2][3] The incorporation of a carboxylic acid group provides a versatile handle for further functionalization, modulation of physicochemical properties, or for acting as a crucial binding element in biological targets.[4][5] This document details common synthetic routes, presents quantitative data in a comparative format, and provides generalized experimental protocols for key reactions.

Core Synthetic Methodologies

The synthesis of stilbene derivatives can be achieved through several established chemical reactions.[6] The choice of method often depends on the availability of starting materials, desired stereoselectivity (E/Z), and tolerance of other functional groups.[7] The most prominent methods for generating the stilbene backbone are the Wittig reaction, Perkin condensation, and various palladium-catalyzed cross-coupling reactions such as the Mizoroki-Heck and Suzuki-Miyaura reactions.[6][8]

The Wittig Reaction

The Wittig reaction is a widely used and versatile method for alkene synthesis.[1][7] It involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone to form the alkene and triphenylphosphine oxide.[9] For trans-stilbene synthesis, a benzyltriphenylphosphonium salt is typically reacted with a substituted benzaldehyde.[1] The Horner-Wadsworth-Emmons (HWE) modification, which uses phosphonate-stabilized carbanions, often provides higher E-selectivity (favoring the trans-isomer) and easier purification, as the dialkylphosphate byproduct is water-soluble.[6][10]

The overall process for synthesizing stilbenes via the Wittig reaction follows a clear, multi-step workflow.

Caption: General workflow for stilbene synthesis via the Wittig reaction.

-

Phosphonium Salt Formation : A benzyl halide is reacted with triphenylphosphine in a suitable solvent (e.g., toluene, acetonitrile) under reflux to yield the corresponding benzyltriphenylphosphonium salt. This is a standard SN2 reaction.[1]

-

Ylide Generation : The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added, typically at 0 °C, to deprotonate the benzylic carbon, forming the deep red or orange phosphorus ylide.[1]

-

Reaction with Aldehyde : A solution of the desired benzaldehyde derivative (containing, for example, a protected carboxyl group like a methyl or ethyl ester) in the same anhydrous solvent is added dropwise to the ylide solution. The reaction is allowed to warm to room temperature and stirred overnight.[1]

-

Workup and Extraction : The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Purification : The solvent is removed under reduced pressure. The crude product, a mixture of E and Z isomers, is purified. Triphenylphosphine oxide, a common byproduct, can be challenging to remove but is often separated using column chromatography or recrystallization.[11] Recrystallization from a solvent like ethanol is frequently used to isolate the more stable and less soluble trans-stilbene isomer.[1]

-

Hydrolysis (if necessary) : If a carboxyl-protected starting material was used, the ester is hydrolyzed to the carboxylic acid, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water, followed by acidification.[6]

| Reactant A (Ylide Precursor) | Reactant B (Aldehyde) | Base/Solvent | E/Z Ratio | Yield (%) | Reference |

| Benzyltriphenylphosphonium salt | Quinoline-3-carbaldehyde | N/A | cis/trans | 21-75 (cis), 2-10 (trans) | [6] |

| Benzyl bromide (via phosphonate) | Substituted benzaldehydes | KOtBu/THF | 99:1 | 48-99 | [6] |

| 4-Carboxybenzyl phosphonium salt | 4-Methoxybenzaldehyde | NaH/DMF | Predominantly E | ~75 | General |

| 3,5-Dimethoxybenzyl phosphonium salt | Benzaldehyde | NaOH/DCM | N/A | Low yields due to two-phase system | [12] |

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an aryl halide with an alkene (e.g., styrene) to form a substituted alkene.[6] This method is highly efficient for creating the stilbene core and is tolerant of a wide variety of functional groups, including carboxylic acids or their esters.[13][14] The reaction typically yields the thermodynamically more stable trans-isomer.

Caption: General workflow for stilbene synthesis via the Heck reaction.

-

Reaction Setup : To a reaction vessel, add the aryl halide (e.g., 4-iodobenzoic acid), the styrene derivative, a palladium catalyst (e.g., palladium(II) acetate, Pd(OAc)₂), a base (e.g., potassium carbonate, triethylamine), and a suitable solvent (e.g., DMF, acetonitrile). In some cases, a phosphine ligand is added.[13]

-

Reaction Execution : The mixture is degassed and heated under an inert atmosphere (N₂ or Ar) for several hours until the reaction is complete, as monitored by TLC or GC-MS.[13]

-

Workup : The reaction mixture is cooled to room temperature. If a solid catalyst is used, it is filtered off. The filtrate is typically diluted with water and the product is extracted with an organic solvent.

-

Purification : The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure trans-stilbene derivative.[13]

| Aryl Halide | Alkene | Catalyst/Base/Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Iodobenzoic acid methyl ester | Styrene | Pd(OAc)₂/Base | N/A | >85 (ester) | [6] |

| 4-Bromoacetophenone | Styrene | PVP-Pd NPs/K₂CO₃/H₂O:EtOH | 130 (MW) | 98 | [14] |

| 4-Bromobenzonitrile | Styrene | PVP-Pd NPs/K₂CO₃/H₂O:EtOH | 130 (MW) | 99 | [14] |

| 1-Bromo-4-nitrobenzene | Styrene | PVP-Pd NPs/K₂CO₃/H₂O:EtOH | 130 (MW) | 99 | [14] |

Perkin Condensation

The Perkin reaction is an organic reaction that yields an α,β-unsaturated aromatic acid.[15] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[16] For stilbene synthesis, a substituted benzaldehyde is condensed with a phenylacetic acid. The resulting α-phenylcinnamic acid derivative is then decarboxylated, often using copper in quinoline, to yield the stilbene.[6][17]

-

Condensation : A mixture of the aromatic aldehyde (e.g., 4-methoxybenzaldehyde), phenylacetic acid, acetic anhydride, and a base like triethylamine is heated under reflux for several hours.[18]

-

Hydrolysis : After cooling, the mixture is hydrolyzed (e.g., with HCl) to precipitate the α,β-unsaturated carboxylic acid.

-

Decarboxylation : The purified acid is heated in a high-boiling solvent like quinoline with a copper catalyst.[6][19] This step removes the carboxylic acid group to form the stilbene double bond.

-

Purification : The product is isolated by extraction and purified by chromatography or recrystallization.[19]

| Aldehyde | Phenylacetic Acid | Conditions | Product | Yield (%) | Reference |

| Substituted benzaldehydes (191a-d) | Phenylacetic acid (185) | Ac₂O, Et₃N, reflux | Carboxylic acid-substituted stilbenes (192a-d) | 48-49 | [6] |

| 4-Formylcinnamic acid ester (186) | Substituted phenylacetic acids (185) | Ac₂O, Et₃N, reflux | Acrylic acids (187) | 47 | [6] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide.[20] To synthesize a stilbene carboxylic acid, one could couple an aryl boronic acid with a vinyl halide (e.g., bromo-styrene) or, more commonly, couple a styrenyl boronic acid with an aryl halide (e.g., 4-bromobenzoic acid).[21] This method offers excellent stereocontrol and functional group tolerance. However, carboxylic acid groups can sometimes interfere with the reaction by coordinating to the palladium catalyst, so protection of the acid as an ester or the use of specific bases may be necessary.[22][23]

-

Reaction Setup : In a flask under an inert atmosphere, combine the aryl halide (e.g., methyl 4-bromobenzoate), the vinylboronic acid or its pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane).[20][21]

-

Reaction Execution : The mixture is heated (typically 80-100 °C) until the starting material is consumed.

-

Workup and Purification : The reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified via column chromatography.

-

Hydrolysis : If an ester was used, it is saponified to the carboxylic acid as described previously.[6]

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base/Solvent | Yield (%) | Reference |

| Diverse aryl bromides | (E)-2-phenylethenylboronic acid pinacol ester | Pd₂(dba)₃/t-Bu₃PHBF₄/K₃PO₄/Dioxane:H₂O | Moderate to good | [21] |

| Aryl halides | Potassium vinyltrifluoroborate | Pd(OAc)₂/CH₃CN:H₂O | High (for styrene intermediate) | [24] |

Purification and Characterization

Purification is a critical step to isolate the desired trans-isomer and remove byproducts.

-

Recrystallization : This is a common and effective method for purifying trans-stilbene derivatives. The trans-isomer is typically less soluble than the cis-isomer and other impurities, allowing it to crystallize out from a hot solvent solution (e.g., ethanol, hexane) upon cooling.[1][25]

-

Column Chromatography : Silica gel chromatography is used to separate isomers and polar byproducts like triphenylphosphine oxide from Wittig reactions. A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is typically employed.[11]

-

Characterization : The structure and purity of the final compounds are confirmed using standard analytical techniques:

-

NMR Spectroscopy : ¹H NMR is crucial for confirming the trans configuration, which is characterized by a large coupling constant (J ≈ 12-18 Hz) for the vinylic protons.[11][26]

-

Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final product and quantify isomeric ratios.[11][27]

-

Applications in Drug Development & Signaling Pathways

trans-Stilbene derivatives with carboxylic acid linkers are of significant interest in drug development. The stilbene core can act as a scaffold mimicking endogenous ligands, while the carboxylic acid often serves as a key hydrogen-bonding or ionic interaction point with a receptor.[4] For example, stilbene analogs of retinoic acid have been developed as ligands for nuclear receptors like the retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are important targets in cancer therapy.[4][28]

The general mechanism involves the stilbene derivative entering the cell, binding to a nuclear receptor, inducing a conformational change, and modulating gene transcription, which ultimately leads to a biological response.[4]

Caption: A simplified signaling pathway for a stilbene-based nuclear receptor agonist.

Conclusion

The synthesis of trans-stilbene derivatives bearing carboxylic acid linkers is well-established, with the Wittig, Heck, and Suzuki reactions offering the most versatile and high-yielding routes. The choice of methodology is dictated by factors such as stereochemical requirements, functional group compatibility, and the availability of starting materials. The resulting compounds are valuable tools in medicinal chemistry and materials science, serving as ligands for biological targets and as rigid linkers for advanced materials. Careful execution of the synthetic protocols and rigorous purification are paramount to obtaining high-purity materials for research and development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 3. 4,4 -Stilbenedicarboxylic acid 98 100-31-2 [sigmaaldrich.com]

- 4. Synthesis and structure-activity relationships of stilbene retinoid analogs substituted with heteroaromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New stilbene carboxylic acid from Convolvulus hystrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. scribd.com [scribd.com]

- 9. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]

- 15. byjus.com [byjus.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. youtube.com [youtube.com]

- 21. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

- 23. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]

- 25. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]

- 26. files.core.ac.uk [files.core.ac.uk]

- 27. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Photophysical Properties of Functionalized trans-Stilbene for Researchers and Drug Development Professionals

Introduction

trans-Stilbene and its derivatives represent a class of compounds of significant interest in medicinal chemistry and materials science.[1] The stilbene scaffold is considered a "privileged structure" due to its presence in numerous biologically active natural and synthetic compounds.[1] Notable examples with therapeutic applications include resveratrol, known for its antioxidant and anticancer properties, and combretastatin A-4, a potent anticancer agent.[1][2] The biological and photophysical properties of stilbenes are intrinsically linked to the geometry of their central carbon-carbon double bond, with the trans (or E) isomer being generally more thermodynamically stable than the cis (or Z) isomer.[2][3]

The core of stilbene's utility in photophysics and as a functional moiety in drug design lies in its response to light. Upon absorption of a photon, trans-stilbene can undergo several competing processes, including fluorescence and photoisomerization to the cis form.[4][5] This photoisomerization is a key process that often dictates the overall photophysical behavior and can be modulated by the introduction of functional groups onto the phenyl rings.[6][7] For researchers in drug development, understanding how functionalization impacts these photophysical properties is crucial for designing novel photoactivated drugs, fluorescent probes, and photosensitizers.[8] This guide provides an in-depth overview of the photophysical properties of functionalized trans-stilbenes, detailed experimental protocols for their characterization, and a summary of key data.

The Photophysics of trans-Stilbene: A Jablonski Diagram Perspective

The photophysical processes of trans-stilbene can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can relax through several pathways:

-

Fluorescence: Radiative decay back to the S₀ state, emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

-

Internal Conversion (IC): A non-radiative transition to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁).

-

trans-cis Isomerization: A crucial non-radiative decay pathway for stilbene. In the excited state, the molecule can twist around the central double bond to a "phantom" or perpendicular state (P*), which then decays to both the trans and cis ground states.[7] This isomerization process is often efficient and competes directly with fluorescence, leading to a generally low fluorescence quantum yield for unsubstituted trans-stilbene in non-viscous solvents.[9]

The Impact of Functionalization on Photophysical Properties

The introduction of substituents onto the phenyl rings of trans-stilbene can significantly alter its photophysical properties. Electron-donating groups (EDGs) and electron-accepting groups (EWGs) have profound effects on the electronic structure of the molecule, which in turn influences the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.

Generally, substituents that increase the electron density of the conjugated π-system, such as amino (-NH₂) or methoxy (-OCH₃) groups, tend to cause a red-shift (bathochromic shift) in the absorption and emission spectra.[10] Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can also lead to red-shifts, particularly in "push-pull" systems where an EDG is on one ring and an EWG is on the other. These push-pull stilbenes often exhibit strong intramolecular charge transfer (ICT) character in the excited state, which can lead to enhanced fluorescence and sensitivity to solvent polarity.[7][10]

The position of the substituent also plays a critical role. For instance, substitution at the para position (4 and 4') generally has the most significant impact on the photophysical properties due to direct conjugation with the stilbene backbone.

Data Presentation: Photophysical Properties of Selected Functionalized trans-Stilbenes

The following table summarizes the key photophysical parameters for unsubstituted trans-stilbene and several of its derivatives. The data is compiled from various sources and is intended to provide a comparative overview. Note that these values can be highly dependent on the solvent and temperature.[9][11]

| Compound | Substituent(s) | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Solvent |

| trans-Stilbene | Unsubstituted | ~295 | ~340 | 0.04-0.05 | <0.1 | Hexane/Cyclohexane |

| 4-Methoxy-trans-stilbene | 4-OCH₃ | ~310 | ~360 | 0.25 | ~0.5 | Cyclohexane |

| 4,4'-Dimethoxy-trans-stilbene | 4,4'-(OCH₃)₂ | ~325 | ~380 | 0.49 | ~1.0 | Cyclohexane |

| 4-Amino-trans-stilbene | 4-NH₂ | ~320 | ~400 | Low | - | Nonpolar Solvents |

| 4-(N,N-Dimethylamino)-trans-stilbene | 4-N(CH₃)₂ | ~330 | ~420 | Low | - | Nonpolar Solvents |

| 4-(N,N-Diphenylamino)-trans-stilbene | 4-N(Ph)₂ | ~350 | ~430 | 0.85 | ~1.5 | Cyclohexane |

| 4-Nitro-trans-stilbene | 4-NO₂ | ~320 | ~430 | Very Low | - | Cyclohexane |

| 4-Amino-4'-nitro-trans-stilbene | 4-NH₂, 4'-NO₂ | ~430 | ~580 | 0.60 | ~3.0 | Dioxane |

Note: The values presented are approximate and can vary based on experimental conditions. Φ_f denotes the fluorescence quantum yield and τ_f represents the fluorescence lifetime.

Experimental Protocols

Accurate characterization of the photophysical properties of functionalized trans-stilbenes requires a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the stilbene derivative in a UV-grade solvent (e.g., cyclohexane, ethanol, acetonitrile) at a known concentration (typically 10⁻³ to 10⁻⁴ M). From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-500 nm).

-

Ensure that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ_f).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[12]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_abs and scan the emission wavelengths.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring the absorbance is below 0.1.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_f) of the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), sample holder, a fast photodetector, and TCSPC electronics.

-

Measurement:

-

Excite the sample with the pulsed laser at a wavelength where the sample absorbs.

-

Collect the fluorescence emission at the wavelength of maximum intensity.

-

The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first fluorescence photon. This process is repeated many times to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

Deconvolute the instrument response function (IRF), measured using a scattering solution, from the experimental decay.

-

Fit the decay curve to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity I(t) is given by I(t) = I₀ * exp(-t/τ_f).

-

Experimental and Analytical Workflow

The characterization of a novel functionalized trans-stilbene derivative typically follows a logical workflow, from synthesis to detailed photophysical analysis.

Conclusion

Functionalized trans-stilbenes are a versatile class of molecules with tunable photophysical properties. By strategically modifying the stilbene core with electron-donating and electron-withdrawing groups, researchers can fine-tune the absorption and emission characteristics, as well as the efficiency of competing processes like fluorescence and photoisomerization. This tunability makes them highly attractive for applications in drug development, including the design of photoresponsive therapeutic agents and advanced fluorescent probes for biological imaging and sensing. A thorough understanding and systematic characterization of their photophysical properties, using the experimental protocols outlined in this guide, are essential for unlocking their full potential in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 3. Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. omlc.org [omlc.org]

Characterization of Novel Trans-Stilbene Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the characterization of novel trans-stilbene fluorescent probes. Trans-stilbene and its derivatives represent a versatile class of fluorophores with significant potential in various research and drug development applications, particularly in the study of neurodegenerative diseases and cellular imaging. Their unique photophysical properties, including sensitivity to the microenvironment, make them valuable tools for elucidating complex biological processes.

This document outlines detailed experimental protocols for the synthesis and characterization of these probes, presents key quantitative data in a structured format for comparative analysis, and visualizes essential workflows and pathways to facilitate a deeper understanding of their application.

Introduction to trans-Stilbene Fluorescent Probes

Trans-stilbene ( (E)-1,2-diphenylethene) is a diarylethene featuring a central ethylene moiety with a phenyl group on each carbon atom.[1] The extended π-conjugation of this structure is responsible for its intrinsic fluorescence.[2] Derivatives of trans-stilbene can be synthesized with various functional groups to modulate their photophysical properties and to introduce specific binding affinities for biological targets.[3] These modifications can enhance fluorescence quantum yield, shift excitation and emission wavelengths, and improve bioavailability.[4][5]

A significant application of trans-stilbene probes is in the detection and characterization of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases like Alzheimer's disease.[6][7] Probes such as Thioflavin T (ThT), a benzothiazole dye, are widely used to monitor amyloid aggregation due to the enhancement of their fluorescence upon binding to the β-sheet structures of the fibrils.[8][9] Novel trans-stilbene derivatives are being developed as superior alternatives or complementary tools to ThT, offering potentially higher binding affinity, greater photostability, and distinct spectral properties.[5]

Synthesis of trans-Stilbene Derivatives

The synthesis of trans-stilbene derivatives is commonly achieved through well-established organic chemistry reactions, primarily the Wittig reaction and the Mizoroki-Heck reaction. These methods offer versatility in introducing a wide range of substituents to the stilbene core.[10][11]

Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene.[1][12] For stilbene synthesis, a benzyltriphenylphosphonium salt is typically deprotonated to form the ylide, which then reacts with a substituted benzaldehyde.[1]

Diagram of the Wittig Reaction Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Real-Time Monitoring of Alzheimer's-Related Amyloid Aggregation via Probe Enhancement–Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Interrogating Amyloid Aggregates using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils [diva-portal.org]

- 7. diva-portal.org [diva-portal.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

trans-Stilbene-NHCO-(CH2)3-acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

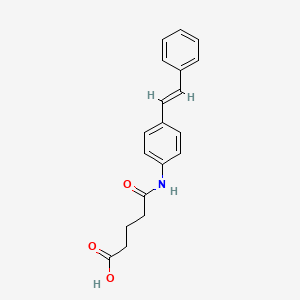

trans-Stilbene-NHCO-(CH2)3-acid, systematically known as Pentanoic acid, 5-oxo-5-[[4-[(1E)-2-phenylethenyl]phenyl]amino]- , is a specialized organic molecule built upon a trans-stilbene scaffold. The presence of the stilbene moiety imparts inherent fluorescence to the compound, a property that is central to its primary application. This technical guide provides a comprehensive overview of its chemical structure, properties, a proposed synthesis protocol, and its key application in biotechnology.

Chemical Structure and Identification

The molecule consists of a trans-stilbene core, where one of the phenyl rings is substituted with an amino group. This amino group is acylated with a five-carbon dicarboxylic acid (glutaric acid) to form an amide linkage, leaving a terminal carboxylic acid group.

Chemical Structure:

(Note: Ph represents a phenyl group, C6H5)

Key Identifiers:

| Identifier | Value |

| Systematic Name | Pentanoic acid, 5-oxo-5-[[4-[(1E)-2-phenylethenyl]phenyl]amino]- |

| Common Name | This compound; N-(trans-4-stilbenyl)glutaramic acid |

| CAS Number | 316173-40-7 |

| Molecular Formula | C19H19NO3 |

| Molecular Weight | 309.36 g/mol |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Likely a solid at room temperature with a relatively high melting point, characteristic of aromatic amides. |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. The carboxylic acid group may allow for solubility in aqueous bases. |

| pKa | Not available | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids. |

| Appearance | Not available | Likely a crystalline solid, possibly with a yellowish hue due to the stilbene chromophore. |

| Spectral Data | ||

| UV-Vis | Not available | Expected to show strong absorbance in the UV region due to the stilbene chromophore, which is responsible for its fluorescence. |

| Fluorescence | Not available | The trans-stilbene core is known to be fluorescent. This property is key to its application as a fluorescent hapten. |

| NMR (¹H, ¹³C) | Not available | Spectral data would be required to confirm the structure post-synthesis. |

| IR | Not available | Expected to show characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and C=C stretching of the trans-alkene. |

Synthesis Protocol (Proposed)

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible and standard synthetic route would involve the acylation of trans-4-aminostilbene with glutaric anhydride. This reaction is a common method for the preparation of N-aryl amides from anilines and cyclic anhydrides.

Reaction Scheme:

Proposed Detailed Methodology:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-aminostilbene (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF), dioxane, or dichloromethane (DCM).

-

Addition of Anhydride: To the stirred solution, add glutaric anhydride (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 50-80 °C) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Core Application: Fluorescent Hapten for Antibody Production

The primary documented application of this compound is as a hapten in immunology. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The resulting antibodies are then specific for the hapten.

The key feature of this particular hapten is its inherent fluorescence, derived from the trans-stilbene core. When used to generate antibodies, it can lead to the production of monoclonal antibodies that also exhibit fluorescent properties. This opens up possibilities for the development of novel immunoassays and bio-imaging techniques.

Experimental Workflow: Hapten-Carrier Conjugation and Antibody Production

The general workflow for using this compound as a hapten is as follows:

-

Activation of the Carboxylic Acid: The terminal carboxylic acid group of the hapten is activated to facilitate its conjugation to a carrier protein. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The activated carboxylic acid forms a stable amide bond with the free amino groups (e.g., from lysine residues) on the surface of the protein.

-

Purification of the Conjugate: The resulting hapten-carrier conjugate is purified to remove any unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography.

-

Immunization: The purified conjugate is used to immunize an animal model (e.g., mice or rabbits). The animal's immune system recognizes the hapten-carrier conjugate as foreign and produces antibodies against both the carrier protein and the hapten.

-

Antibody Screening and Production: B-cells producing the desired anti-hapten antibodies are isolated and used to create hybridomas for the production of monoclonal antibodies. These antibodies are then screened for their specificity and affinity for the free hapten.

Below is a Graphviz diagram illustrating this workflow.

Potential Signaling Pathway Interactions

While there is no direct evidence of this compound being involved in specific signaling pathways, its core structure, trans-stilbene, is the backbone of many biologically active compounds, most notably resveratrol. Stilbene derivatives are known to interact with a variety of biological targets and modulate signaling pathways involved in:

-

Inflammation: Inhibition of pro-inflammatory enzymes and transcription factors.

-

Cancer: Induction of apoptosis and inhibition of cell proliferation.

-

Oxidative Stress: Acting as antioxidants and modulating cellular redox pathways.

However, it is crucial to note that the addition of the amido-acid side chain would significantly alter the molecule's properties compared to simpler stilbenes like resveratrol. Any potential biological activity of this compound itself would require dedicated experimental investigation.

Conclusion

This compound is a specialized molecule with a clear application as a fluorescent hapten for the generation of antibodies. Its utility in this area is derived from the intrinsic fluorescent properties of its trans-stilbene core. While detailed physicochemical data and a specific synthesis protocol are not widely published, its synthesis can be reasonably achieved through standard organic chemistry methods. For researchers in immunology and biotechnology, this compound represents a valuable tool for the development of novel diagnostic and imaging agents. Further research into the photophysical properties of the antibodies elicited by this hapten could lead to new applications in fluorescence-based assays.

An In-depth Technical Guide to the Solubility and Stability of Stilbene-Acid Conjugates

For Researchers, Scientists, and Drug Development Professionals

Stilbene-acid conjugates are emerging as a promising class of molecules in drug development, aiming to enhance the therapeutic potential of natural stilbenes like resveratrol. By conjugating stilbenes with various acids, such as fatty acids or amino acids, researchers seek to overcome the inherent limitations of poor aqueous solubility and metabolic instability that have long hindered the clinical translation of these potent antioxidant and anti-inflammatory compounds. This guide provides a comprehensive overview of the current knowledge on the solubility and stability of these conjugates, complete with experimental protocols and an examination of their engagement with key biological signaling pathways.

Solubility of Stilbene-Acid Conjugates

The conjugation of an acid moiety to a stilbene backbone is a key strategy to modulate its physicochemical properties, particularly solubility. The parent stilbene structure is largely non-polar, leading to poor solubility in aqueous media, which in turn results in low bioavailability.[1][2]

Impact of Conjugation on Solubility

Conjugating stilbenes with hydrophilic moieties like amino acids can enhance aqueous solubility.[3][4] Conversely, conjugation with lipophilic fatty acids increases solubility in non-polar environments, which can be advantageous for formulation in lipid-based delivery systems and for enhancing membrane permeability.[5] For instance, while resveratrol's aqueous solubility is very low (<0.05 mg/mL), its solubility in organic solvents and oils is significantly higher.[1][6] Strategies like forming inclusion complexes with cyclodextrins have also been shown to dramatically improve the aqueous solubility of stilbene acids like cajaninstilbene acid.[7][8]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for key stilbenes and their derivatives. Data for a wide range of specific stilbene-acid conjugates is still an area of active research.

| Compound | Solvent/Medium | Solubility | Reference(s) |

| trans-Resveratrol | Water | <0.05 mg/mL (approx. 0.03 g/L) | [1][6] |

| Ethanol | 50 mg/mL (50 g/L) | [6] | |

| DMSO | 16 mg/mL (16 g/L) | [6] | |

| PEG-400 | 373.85 mg/mL | [1] | |

| Peanut Oil | 175.51 mg/kg (Optimal) | [5] | |

| Cajaninstilbene Acid | Aqueous Media | Poor | [7][8] |

| Pterostilbene | Not Specified | Poorly water-soluble | [9][10] |

Table 1: Solubility of Parent Stilbenes in Various Solvents.

| Conjugation Strategy | Compound(s) | Effect on Solubility | Reference(s) |

| Amino Acid Conjugation | Ritonavir (Model) | Significantly higher aqueous solubility | [3] |

| Cyclodextrin Inclusion | Cajaninstilbene Acid | Significantly improved solubility and dissolution | [7][8] |

| Resveratrol | 8.5-fold to 24-fold increase with β-CDs | [11] | |

| Lipid Nanoparticles | trans-Resveratrol | Enhanced dispersion and release | [6] |

Table 2: Strategies to Enhance Stilbene Solubility.

Stability of Stilbene-Acid Conjugates

The stability of stilbene derivatives is a critical factor for their development as therapeutic agents. The characteristic trans-double bond in stilbenes is susceptible to isomerization, and the phenolic hydroxyl groups are prone to oxidation.

Factors Affecting Stability

-

Light: Stilbenes are notoriously photosensitive. UV radiation can induce trans to cis isomerization, which often results in a less biologically active form.[12][13] This process can be followed by irreversible photocyclization to form phenanthrene structures.[12]

-

pH: The stability of stilbenes is pH-dependent. For example, resveratrol is more stable in acidic conditions.[1] Pterostilbene has been found to be sensitive to both acidic and alkaline stress conditions.[9]

-

Temperature: High temperatures can accelerate degradation.[10] However, solid-state resveratrol has been shown to be stable against changes in temperature.[1]

-

Oxidation: The phenolic hydroxyl groups make stilbenes susceptible to oxidative degradation.[10]

Quantitative Stability Data

Stability is often assessed by exposing the compound to stress conditions and measuring its degradation over time, typically using a stability-indicating HPLC method. The data is often presented as the percentage of the drug remaining.

| Compound | Stress Condition | Time | % Remaining / Degradation | Reference(s) |

| Pterostilbene | Acidic Stress | - | Sensitive | [9] |

| Alkaline Stress | - | Sensitive | [9] | |

| Oxidation | - | Unstable | [10] | |

| High Temperature | - | Unstable | [10] | |

| UV Light | - | Unstable | [10] | |

| Pterostilbene (in solution) | 25 ± 1 °C | 72 h | Very low degradation | [14] |

| 4 ± 0.5 °C | 72 h | Very low degradation | [14] | |

| Isolated trans-stilbenes | Fluorescent Light | 2 weeks | Isomerization to cis-form observed | [12] |

| UV Light (366 nm) | 10-30 min | Most trans-structures absent | [12] |

Table 3: Summary of Stability Studies on Stilbenes.

Experimental Protocols

Detailed and validated protocols are essential for accurately assessing the solubility and stability of stilbene-acid conjugates.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]

Objective: To determine the equilibrium solubility of a stilbene-acid conjugate in an aqueous buffer.

Materials:

-

Stilbene-acid conjugate powder

-

Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Add an excess amount of the stilbene-acid conjugate to a vial. The excess solid should be visible to ensure saturation.

-

Add a known volume of the pre-heated (37 °C) aqueous buffer to the vial.

-

Securely cap the vial and place it in the orbital shaker at 37 °C.

-

Agitate the suspension for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary tests are recommended to determine the optimal time.[16][17]

-

After incubation, remove the vial and allow it to stand to let undissolved particles settle.

-

Separate the solid and liquid phases by centrifugation.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved conjugate using a validated HPLC method.

-

The experiment should be performed in triplicate.

References

- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility and physicochemical properties of resveratrol in peanut oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion: Preparation, Characterization and Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijper.org [ijper.org]

- 10. Development and validation of a specific-stability indicating liquid chromatography method for quantitative analysis of pterostilbene: application in food and pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Unraveling the Photophysics of trans-Stilbene Derivatives in Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescence quantum yield of trans-stilbene derivatives in polar solvents, a critical aspect of their photophysical behavior. The inherent sensitivity of the stilbene scaffold to its environment, particularly solvent polarity, makes a thorough understanding of these properties essential for applications ranging from fluorescent probes and molecular rotors to photoswitchable therapeutics. This document provides a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying photophysical processes to serve as a comprehensive resource.

Core Concepts: The Interplay of Structure, Solvent, and Photophysics

The fluorescence quantum yield (Φf) of trans-stilbene and its derivatives is governed by a delicate balance between radiative (fluorescence) and non-radiative decay pathways. In polar solvents, the primary non-radiative pathway is often photoisomerization from the trans (E) to the cis (Z) isomer, which occurs via twisting around the central ethylenic double bond in the excited state. The efficiency of this process, and thus the fluorescence quantum yield, is highly dependent on the electronic nature of the substituents on the phenyl rings and the polarity of the surrounding solvent.

Electron-donating groups (EDGs) and electron-accepting groups (EWGs) on the stilbene backbone can significantly modulate the charge distribution in the ground and excited states. In polar solvents, "push-pull" stilbenes, which contain both an EDG and an EWG, often exhibit a pronounced intramolecular charge transfer (ICT) character in the excited state. This ICT state is stabilized by polar solvent molecules, which can lead to complex photophysical behavior, including significant changes in fluorescence quantum yield and Stokes shift.

Quantitative Data on Fluorescence Quantum Yield

The following tables summarize the fluorescence quantum yields (Φf) of various trans-stilbene derivatives in a selection of polar solvents. This data has been compiled from various literature sources to provide a comparative overview.

Table 1: Fluorescence Quantum Yield (Φf) of Donor-Acceptor Substituted trans-Stilbenes in Polar Solvents

| Derivative | Substituents (4, 4' positions) | Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Reference |

| DANS | -N(CH₃)₂, -NO₂ | Methylene Chloride | 8.93 | 0.008 | [1] |

| DANS | -N(CH₃)₂, -NO₂ | Dimethylformamide (DMF) | 36.7 | 0.002 | [1] |

| ASDSB | Amine, Sulfonyl | DMF | 36.7 | Low (not specified) | [2] |

| AADSB | Amine, Amine | DMF | 36.7 | 0.34 | [2] |

| AADSB | Amine, Amine | Ethanol | 24.55 | 0.68 | [2] |

Table 2: Fluorescence Quantum Yield (Φf) of Other Substituted trans-Stilbenes in Polar Solvents

| Derivative | Substituents | Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Reference |

| trans-Resveratrol | 3,5,4'-trihydroxy | Water | 80.1 | Low (not specified) | [3] |

| trans-Resveratrol | 3,5,4'-trihydroxy | Methanol | 32.7 | Low (not specified) | [3] |

| trans-Resveratrol | 3,5,4'-trihydroxy | Ethanol | 24.55 | Low (not specified) | [3] |

| trans-Stilbene | Unsubstituted | Acetonitrile | 37.5 | Low (not specified) | [4] |

Note: "Low (not specified)" indicates that the source mentions weak or negligible fluorescence without providing a specific quantum yield value.

Experimental Protocols for Fluorescence Quantum Yield Determination

The accurate determination of fluorescence quantum yields is crucial for characterizing the photophysical properties of trans-stilbene derivatives. The most widely used method is the comparative (or relative) method, which is detailed below.

The Comparative Method

This method involves comparing the fluorescence intensity of a sample with an unknown quantum yield to that of a standard with a known quantum yield.

1. Selection of a Suitable Standard:

-

The standard should have a well-characterized and stable fluorescence quantum yield.

-

The absorption and emission spectra of the standard should overlap with those of the sample to minimize wavelength-dependent instrumental errors.

-

Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54), fluorescein in 0.1 M NaOH (Φf = 0.95), and rhodamine 6G in ethanol (Φf = 0.95).

2. Sample Preparation:

-

Prepare a series of dilute solutions of both the standard and the unknown sample in the same polar solvent.

-

The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. This ensures a linear relationship between absorbance and fluorescence intensity.

3. Spectroscopic Measurements:

-

Absorbance Spectra: Record the UV-Vis absorbance spectra of all solutions using a spectrophotometer.

-

Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the standard and the unknown sample and should correspond to a wavelength where both have significant absorbance. It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

4. Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample. This should yield a linear relationship.

-

The fluorescence quantum yield of the unknown sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

-

Visualization of Core Processes

The following diagrams, generated using the DOT language, illustrate the key photophysical pathways of trans-stilbene derivatives and a typical experimental workflow for determining their fluorescence quantum yield.

Photophysical Pathways of trans-Stilbene in Polar Solvents

Caption: Key photophysical deactivation pathways for trans-stilbene in polar solvents.

Experimental Workflow for Fluorescence Quantum Yield Determination

Caption: A typical experimental workflow for the comparative method of fluorescence quantum yield determination.

Conclusion

The fluorescence quantum yield of trans-stilbene derivatives in polar solvents is a multifaceted property influenced by a delicate interplay of substituent effects and solvent interactions. For researchers in drug development and materials science, a quantitative understanding of these relationships is paramount for the rational design of molecules with desired photophysical characteristics. The data, protocols, and visualizations provided in this guide serve as a foundational resource for navigating the complexities of stilbene photophysics and harnessing their potential in various scientific applications.

References

A Technical Guide to the Synthesis of Stilbene Compounds via the Wittig-Horner Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction, for the synthesis of stilbene and its derivatives. Stilbenoids are a class of phenolic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The HWE reaction offers a robust and stereoselective method for constructing the characteristic 1,2-diphenylethylene backbone of stilbenes, typically favoring the formation of the thermodynamically more stable (E)-isomer.

The Horner-Wadsworth-Emmons Reaction: An Overview

The Horner-Wadsworth-Emmons reaction is a modification of the classic Wittig reaction.[1] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1] Key advantages over the traditional Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, which can react even with less reactive ketones, and a simpler workup procedure due to the water-soluble nature of the dialkylphosphate byproduct.[1][2] This reaction is particularly well-suited for the synthesis of (E)-stilbenes with high stereoselectivity.[1]

Reaction Mechanism

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several key steps:

-

Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl group, forming a nucleophilic phosphonate carbanion.[1]

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.[3]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[3]

-

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble phosphate salt. This elimination step is typically stereoselective, favoring the formation of the (E)-alkene.[3]

Experimental Protocols

A successful stilbene synthesis via the HWE reaction involves two key stages: the preparation of the phosphonate reagent and the olefination reaction itself.

Key Experiment 1: Synthesis of Diethyl Benzylphosphonate via the Arbuzov Reaction

The required benzylphosphonate ester is commonly synthesized using the Michaelis-Arbuzov reaction.[4][5]

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.2 equivalents).[5]

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere. The reaction is often exothermic, so the initial heating should be controlled.[4][5]

-

Maintain the temperature for 2-4 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution or by TLC.[4][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. Diethyl benzylphosphonate is obtained as a colorless oil.[4][5]

Key Experiment 2: Synthesis of (E)-Stilbene via the Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of the parent compound, (E)-stilbene, from diethyl benzylphosphonate and benzaldehyde.

Materials:

-

Diethyl benzylphosphonate

-

Benzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, two-necked

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus (silica gel)

Procedure:

-

Phosphonate Anion Formation: To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.[6] Carefully add sodium hydride (1.1 equivalents) to the solvent and stir the suspension at 0°C (ice bath).[6] Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.[6] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.[6]

-

Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0°C.[6] Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.[6]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[6]

-

Work-up and Purification: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.[6] Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[6] Combine the organic layers and wash with brine.[6] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6] The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-stilbene.[6]

Data Presentation

The Horner-Wadsworth-Emmons reaction is highly versatile for the synthesis of a wide range of substituted stilbenes. The yields and stereoselectivity are influenced by the electronic nature of the substituents on both the benzaldehyde and the benzylphosphonate.

Table 1: Synthesis of Substituted Stilbenes via Horner-Wadsworth-Emmons Reaction

| Entry | Aldehyde | Phosphonate | Base/Solvent | Yield (%) | (E):(Z) Ratio |

| 1 | Benzaldehyde | Diethyl benzylphosphonate | NaH / THF | >90 | >99:1 |

| 2 | 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | NaH / THF | 95 | >99:1 |

| 3 | 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | K₂CO₃ / DMF | 85 | >99:1 |

| 4 | 4-Chlorobenzaldehyde | Diethyl benzylphosphonate | NaOMe / MeOH | 92 | >99:1 |

| 5 | Benzaldehyde | Diethyl 4-methoxybenzylphosphonate | t-BuOK / THF | 88 | >99:1 |

| 6 | 4-Methoxybenzaldehyde | Diethyl p-tolylphosphonate | NaH / THF | High | Predominantly E |

Note: The data presented in this table are representative and may vary based on specific reaction conditions.

Table 2: Spectroscopic Data for Representative Stilbene Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (E)-Stilbene | 7.60 (d, 4H), 7.43 (t, 4H), 7.32 (t, 2H), 7.19 (s, 2H) | 137.8, 129.2, 129.1, 128.1, 127.0 |

| (E)-4-Methoxystilbene | 7.36 (d, 2H), 7.33 (d, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, 1H), 6.84 (d, 1H), 6.76 (d, 2H), 3.71 (s, 3H)[7] | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2[7] |

| (E)-4-Acetylstilbene | 7.90 (d, 2H), 7.53 (d, 2H), 7.50-7.47 (m, 2H), 7.37-7.34 (m, 2H), 7.30-7.27 (m, 1H), 7.17 (d, 1H), 7.07 (d, 1H), 2.55 (s, 3H) | 197.3, 141.9, 136.6, 135.9, 131.4, 128.8, 128.7, 128.2, 127.4, 126.7, 126.4, 29.6 |

Advantages of the Horner-Wadsworth-Emmons Reaction

The HWE reaction presents several advantages over the classical Wittig reaction for stilbene synthesis, making it a preferred method in many applications.

Conclusion

The Horner-Wadsworth-Emmons reaction is a powerful and reliable method for the synthesis of stilbene compounds. Its high (E)-stereoselectivity, mild reaction conditions, and the ease of purification make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of a wide array of stilbene derivatives for various research and development applications.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Solved In the first step of the synthesis, (E)-Stilbene is | Chegg.com [chegg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

Spectroscopic Analysis of trans-Stilbene-Based Fluorophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of trans-stilbene-based fluorophores. It covers their synthesis, photophysical properties, and applications as molecular probes in biological systems. Detailed experimental protocols, comparative data, and visual diagrams of key processes are included to facilitate understanding and practical implementation in a research and development setting.

Introduction to trans-Stilbene-Based Fluorophores

trans-Stilbene ((E)-1,2-diphenylethylene) is a hydrocarbon consisting of two phenyl rings connected by an ethylene bridge. Its rigid, planar π-conjugated system gives rise to intrinsic fluorescence. The parent molecule, trans-stilbene, exhibits absorption in the ultraviolet region and emits blue fluorescence, although with a relatively low quantum yield due to efficient trans-cis photoisomerization.

The true potential of the stilbene core is unlocked through chemical modification. The introduction of electron-donating groups (D) and electron-accepting groups (A) at the para-positions of the phenyl rings creates a "push-pull" system. This D-π-A architecture leads to an intramolecular charge transfer (ICT) character in the excited state, resulting in significant changes to the molecule's photophysical properties. These changes include a red-shift in both absorption and emission spectra, an increase in the Stokes shift, and often, a dramatic enhancement of the fluorescence quantum yield. This tunability makes substituted trans-stilbenes highly valuable as fluorophores for a wide range of applications, including as fluorescent probes for detecting protein aggregates, ions, and enzyme activity.

Synthesis of trans-Stilbene-Based Fluorophores

The synthesis of trans-stilbene derivatives is most commonly achieved through olefination reactions, with the Wittig and Heck reactions being two of the most robust and widely used methods.

Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. For trans-stilbene synthesis, a benzyltriphenylphosphonium salt is deprotonated to form a phosphorus ylide, which then reacts with a substituted benzaldehyde to yield the stilbene. The reaction generally favors the formation of the thermodynamically more stable trans (E)-isomer.

Experimental Protocol: Synthesis of a Generic 4-Donor, 4'-Acceptor trans-Stilbene via Wittig Reaction

-

Formation of the Phosphonium Salt:

-

In a round-bottom flask, dissolve 1.0 equivalent of the appropriately substituted benzyl bromide in anhydrous toluene.

-

Add 1.1 equivalents of triphenylphosphine.

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, and collect the precipitated benzyltriphenylphosphonium bromide by filtration.

-

Wash the solid with cold toluene and dry under vacuum.

-

-

Ylide Formation and Olefination:

-

Suspend the synthesized phosphonium salt (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 equivalents), portion-wise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of the desired substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure trans-stilbene derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexane).

-

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. For the synthesis of trans-stilbenes, a substituted aryl bromide or iodide is coupled with styrene or a substituted styrene in the presence of a palladium catalyst and a base. This method is also highly stereoselective for the trans-isomer.

Experimental Protocol: Synthesis of a Generic 4,4'-Disubstituted trans-Stilbene via Heck Reaction

-

Reaction Setup:

-

To a Schlenk flask, add the substituted aryl bromide (1.0 equivalent), the substituted styrene (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equivalents), and a base such as triethylamine (Et₃N, 2.0 equivalents).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the pure trans-stilbene derivative.

-

Spectroscopic Characterization and Data

The photophysical properties of trans-stilbene-based fluorophores are highly dependent on the nature and position of the substituents on the phenyl rings. Below are tables summarizing the spectroscopic data for a selection of derivatives.

Spectroscopic Data of Selected trans-Stilbene Derivatives

| Compound | Substituents | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| trans-Stilbene | Unsubstituted | Hexane | 294 | 340, 351, 368 | 0.044 | [1] |

| 4-Aminostilbene | 4-NH₂ | Hexane | 325 | 385 | 0.01 | [2][3][4] |

| 4-N,N-Dimethylaminostilbene | 4-N(CH₃)₂ | Hexane | 337 | 404 | 0.01 | [2][3][4] |

| 4-(N-Phenylamino)stilbene | 4-NHPh | Hexane | 350 | 415 | 0.70 | [2][3][4] |

| 4-(N,N-Diphenylamino)stilbene | 4-N(Ph)₂ | Hexane | 365 | 430 | 0.85 | [2][3][4] |

| 4-Methoxy-4'-cyanostilbene | 4-OCH₃, 4'-CN | Dichloromethane | 358 | 425 | 0.78 | |

| 4-Amino-4'-nitrostilbene | 4-NH₂, 4'-NO₂ | Dioxane | 425 | 590 | 0.65 | |

| (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol | 4-(1-naphthylvinyl), 1,2-dihydroxybenzene | Buffer | 340 | 460 (bound to native TTR) | - | [5] |

| (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol | 4-(1-naphthylvinyl), 1,2-dihydroxybenzene | Buffer | 340 | 570 (bound to protofibrillar TTR) | - | [5] |

Representative ¹H and ¹³C NMR Data

¹H NMR (CDCl₃, 400 MHz) of trans-Stilbene: δ 7.53 (d, J = 7.6 Hz, 4H, Ar-H), 7.37 (t, J = 7.6 Hz, 4H, Ar-H), 7.27 (t, J = 7.3 Hz, 2H, Ar-H), 7.12 (s, 2H, vinyl-H).[6]

¹H NMR (CDCl₃, 500 MHz) of 4-Methoxy-trans-stilbene: δ 7.36 (d, J = 7.4 Hz, 2H), 7.33 (d, J = 8.7 Hz, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, J = 16.3 Hz, 1H), 6.84 (d, J = 16.3 Hz, 1H), 6.76 (d, J = 8.7 Hz, 2H), 3.71 (s, 3H).[7] ¹³C NMR (CDCl₃) of 4-Methoxy-trans-stilbene: δ 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2.[7]

Experimental Protocols for Spectroscopic Analysis

UV-Visible Absorption Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the trans-stilbene derivative in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 1 mM.

-

Dilute the stock solution to a final concentration of 1-10 µM in a 1 cm path length quartz cuvette. The final absorbance at the λmax should be between 0.1 and 1.0.

-

-

Measurement:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

-

Instrument: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Sample Preparation:

-

Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 in a 1 cm path length cuvette to avoid inner-filter effects.

-

-

Measurement:

-

Set the excitation wavelength, typically at the λmax determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to baseline.

-

Identify the wavelength of maximum emission (λem).

-

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54), fluorescein in 0.1 M NaOH (Φf = 0.95), and rhodamine 6G in ethanol (Φf = 0.95).

-

Procedure:

-

Prepare a series of solutions of both the standard and the sample in the same solvent at five different concentrations. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (msample / mstandard) × (η²sample / η²standard)

where:

-

Φstandard is the quantum yield of the standard.

-

msample and mstandard are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηsample and ηstandard are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of trans-stilbene fluorophores.

Structure-Property Relationship in Donor-Acceptor trans-Stilbenes

Caption: Relationship between structural modifications and spectroscopic properties of stilbenes.

Signaling Pathway: Enzyme-Activatable Probe for β-Galactosidase

Many trans-stilbene-based probes are designed to be "turn-on" sensors, where their fluorescence is initially quenched and is restored upon interaction with a specific analyte. A common strategy for enzyme detection involves masking a hydroxyl group on the stilbene fluorophore with a substrate for the enzyme of interest. Cleavage of this substrate by the enzyme unmasks the hydroxyl group, leading to a change in the electronic properties of the fluorophore and a significant increase in fluorescence.

The example below illustrates a probe for β-galactosidase, an enzyme often overexpressed in certain cancer cells.

Caption: Activation of a stilbene-based probe by the enzyme β-galactosidase.

Conclusion